(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
The compound “(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a pyrazol-5-one derivative characterized by a central pyrazole ring substituted at positions 1, 3, and 2. The Z-configuration of the methylidene group at position 4 is critical for its stereochemical stability. Key structural features include:
- Position 1: A phenyl group.
- Position 3: A methyl group.
- Position 4: A (4-methylphenyl)amino methylidene substituent.
Its intramolecular N–H···O hydrogen bonding and π-π interactions (as observed in analogous structures) contribute to its conformational rigidity and crystal packing behavior .
Properties
IUPAC Name |
5-methyl-4-[(4-methylphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-8-10-15(11-9-13)19-12-17-14(2)20-21(18(17)22)16-6-4-3-5-7-16/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZVMCQOONPFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, commonly referred to as a substituted pyrazolone, exhibits a variety of biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound belongs to the pyrazolone class, known for its diverse therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.
Chemical Structure and Properties
Chemical Formula: C18H17N3O
Molecular Weight: 291.354 g/mol
CAS Number: 57134-90-4
The structure of this compound features a pyrazolone core with a methyl group and a 4-methylphenyl amino group, which contribute to its biological activity.
Anti-inflammatory Effects
Research indicates that compounds within the pyrazolone class can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins. A study on similar pyrazolone derivatives demonstrated significant anti-inflammatory activity in animal models, suggesting that this compound may exhibit comparable effects .
Analgesic Properties
The analgesic potential of this compound has been explored through various assays. In controlled studies, related pyrazolone derivatives have shown efficacy in pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism likely involves central and peripheral pathways affecting pain perception .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. Pyrazolone derivatives have been documented to exhibit activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Cyclooxygenase Inhibition: By inhibiting COX enzymes, the compound reduces inflammatory mediators.
- Receptor Modulation: It may interact with pain receptors in the central nervous system, altering pain signaling pathways.
Case Study 1: Analgesic Efficacy in Animal Models
A study conducted on rats demonstrated that administration of similar pyrazolone compounds resulted in significant reductions in pain responses following formalin-induced pain models. The results indicated a dose-dependent analgesic effect, supporting the hypothesis that these compounds can effectively manage pain.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli showed that certain pyrazolone derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding highlights the potential for developing new therapeutic agents based on this structural framework .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Dichloroaniline | Aniline derivative with two chlorine atoms | Antimicrobial |
| Caffeine | Alkaloid with stimulant properties | CNS stimulant |
| (4Z)-3-methyl-pyrazolone | Substituted pyrazolone | Anti-inflammatory, analgesic |
The unique structural features of this compound contribute to its distinct biological profile when compared to other compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects against various diseases. Its structural similarity to known bioactive compounds suggests that it may exhibit:
Anti-inflammatory Properties: The pyrazolone derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
Antimicrobial Activity: Studies have shown that pyrazolone compounds can possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Anticancer Potential: Research indicates that certain pyrazolone derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Researchers utilize it to synthesize more complex molecules through various chemical reactions, including:
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex heterocycles.
Substitution Reactions: The amino group can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups into the molecule .
Material Science
Due to its unique structural characteristics, (4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has potential applications in the development of new materials. Its properties may be exploited in:
Polymer Chemistry: The compound could be used as a monomer or additive to enhance the properties of polymers.
Nanotechnology: Its unique structure may allow for incorporation into nanostructured materials with specific electronic or optical properties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of various pyrazolone derivatives, including this compound. The results indicated significant cytotoxic effects against colorectal cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .
Case Study 2: Synthesis and Characterization
Researchers synthesized this compound through a multi-step synthetic route involving condensation reactions. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 2 and 4 of the pyridine ring are key sites for nucleophilic substitution due to electron-withdrawing effects from the difluoromethyl group and adjacent chlorines.
Example Reactions:
-
Key Observations:
Hydrolysis and Oxidation
The chlorine substituents can undergo hydrolysis to hydroxyl groups under controlled conditions.
Example Reaction Pathway:
| Step | Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (aq), 100°C, 12h | 2-Chloro-4-hydroxy-3-(difluoromethyl)pyridine | 58% |
| Oxidation | KMnO₄, H₂SO₄ | 2-Chloro-3-(difluoromethyl)pyridine-4-carboxylic acid | 41% |
-
The hydroxyl group at position 4 enhances solubility in polar solvents and enables further functionalization.
Coupling Reactions
The compound participates in cross-coupling reactions for C–C bond formation.
Example Suzuki-Miyaura Coupling:
| Conditions | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Methoxyphenyl | 2-Chloro-4-(4-methoxyphenyl)-3-(difluoromethyl)pyridine | 68% |
Functionalization of the Difluoromethyl Group
The CF₂H group can undergo radical or electrophilic reactions.
Example Radical Bromination:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NBS, AIBN, CCl₄, reflux | 12h | 2,4-Dichloro-3-(bromodifluoromethyl)pyridine | 52% |
Comparative Reac
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazol-5-one derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Electronic Properties: Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase electrophilicity and may enhance binding to biological targets.
Steric and Conformational Differences: The propylidene chain in introduces greater rotational freedom compared to the rigid methylidene group in the target compound.
Intermolecular Interactions :
- Intramolecular hydrogen bonding (N–H···O) is common across analogs, stabilizing the Z-configuration .
- π-π interactions (centroid separations: 3.6–3.9 Å) dominate crystal packing, with fluorophenyl and triazole groups () introducing additional dipole interactions.
Biological Relevance: Triazole-containing derivatives () are often explored for antimicrobial activity due to their ability to mimic peptide bonds.
Research Findings and Methodological Notes
- Structural Analysis : Crystallographic data for these compounds were refined using SHELXL () and visualized via ORTEP-3 (). These tools ensure accurate determination of bond lengths, angles, and hydrogen-bonding networks.
- Similarity Metrics : Binary similarity coefficients (e.g., Tanimoto index) highlight structural overlaps between the target compound and analogs, particularly in core pyrazole geometry ().
- Synthetic Challenges : Substituent introduction (e.g., trifluoromethyl in ) often requires specialized reagents or catalysts, impacting yield and scalability.
Q & A
Q. What are the common synthetic routes for preparing (4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Formation of the pyrazolone core using the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chloroformiminium chloride reagent to introduce a formyl group .
- Step 2 : Condensation of the formylated pyrazolone with 4-methylphenylamine under reflux in ethanol, catalyzed by acetic acid, to form the Schiff base (methylidene linkage). Solvent choice and reaction time (6–12 hours) are critical for achieving the Z-configuration .
- Purification : Recrystallization from ethanol or methanol yields the pure product, confirmed by melting point analysis and TLC.
Q. How is the Z-configuration of the methylidene group confirmed in this compound?
The Z-configuration is determined using single-crystal X-ray diffraction (SCXRD) , which reveals the spatial arrangement of substituents around the methylidene bond. For example, in structurally similar pyrazolones, SCXRD data show dihedral angles between the pyrazole ring and aryl groups of 5–10°, confirming the stereochemistry . Additionally, ¹H-NMR can detect coupling constants between the methylidene proton and adjacent groups, with typical J values < 3 Hz for the Z-isomer due to restricted rotation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C-NMR : Assigns proton environments (e.g., methylidene proton at δ 8.2–8.5 ppm) and confirms aromatic substitution patterns .
- FT-IR : Identifies key functional groups, such as C=O (1650–1680 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 346.15 for C₁₉H₁₉N₃O) and fragments indicative of the methylidene linkage .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data?
Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) can arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure and predict NMR chemical shifts or vibrational frequencies. For instance, DFT can distinguish between keto and enol tautomers by comparing computed vs. experimental IR carbonyl stretches . Molecular docking may also explain unexpected biological activity by simulating interactions with target proteins .
Q. What strategies optimize the reaction yield during Schiff base formation?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance condensation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic amines, while ethanol/water mixtures reduce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) and improves yield by 15–20% .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Systematic substitution studies reveal structure-activity relationships (SAR):
- Electron-Withdrawing Groups (e.g., -NO₂ at the 4-methylphenyl position): Enhance antibacterial activity (MIC 2–4 µg/mL against S. aureus) but reduce solubility .
- Bulkier Substituents (e.g., isobutoxy groups): Improve binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) but may sterically hinder synthesis .
- Tautomerism : Enol forms show higher antioxidant activity due to radical scavenging via the hydroxyl group .
Methodological Notes
- Contradiction Analysis : Conflicting biological data (e.g., variable IC₅₀ values) may arise from assay conditions (pH, temperature) or impurities. Always cross-validate with HPLC purity >98% .
- Advanced Characterization : For tautomerism studies, use variable-temperature NMR or X-ray photoelectron spectroscopy (XPS) to track proton shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
